

Meconin-d3 (CAS Number: 29809-15-2): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Meconin-d3

Cat. No.: B589173

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Meconin-d3** (CAS: 29809-15-2), a deuterated analog of Meconin. This document details its chemical and physical properties, its primary application as an internal standard in analytical chemistry, and its relationship to the metabolic pathway of noscapine. Detailed experimental protocols and visual diagrams are provided to support its practical application in research and development.

Core Compound Details

Meconin-d3 is the deuterium-labeled form of meconin, a natural phthalide lactone found in opium and a known metabolite of the antitussive drug noscapine. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantitative analysis of meconin.

Physicochemical Properties

The key physical and chemical properties of **Meconin-d3** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	29809-15-2	[1][2]
Molecular Formula	C ₁₀ H ₇ D ₃ O ₄	[1][3]
Molecular Weight	197.20 g/mol	[3]
Formal Name	6,7-dimethoxy-d3-1(3H)-isobenzofuranone	
Synonyms	Opianyl-d3, 6,7-Dimethoxyphthalide-d3	
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, DMSO, and DMF.	
Storage Temperature	-20°C	

Structural Information

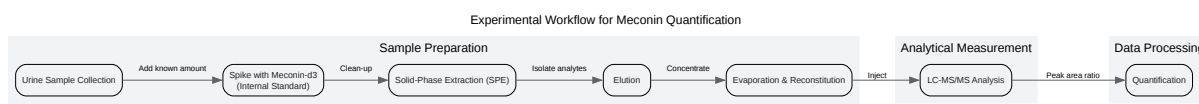
Identifier	Value
SMILES	<chem>COC1=C(OC([2H])([2H])[2H])C2=C(C=C1)C(=O)OC2</chem>
InChI	InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i1D3

Application in Quantitative Analysis

Meconin-d3 is primarily utilized as an internal standard in analytical methodologies, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS/MS), for the precise quantification of meconin in biological matrices. Meconin is a recognized biomarker for the consumption of opiates, specifically heroin and codeine, as it is a metabolite of noscapine, a natural alkaloid present in opium. The use of a stable isotope-labeled internal standard like **Meconin-d3** is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative results.

Experimental Workflow: Quantification of Meconin in Urine

The following diagram illustrates a typical workflow for the quantification of meconin in a urine sample using **Meconin-d3** as an internal standard.



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Caption: Workflow for meconin quantification using **Meconin-d3**.

Detailed Experimental Protocol: LC-MS/MS Quantification of Meconin in Urine

This protocol is a representative method synthesized from common practices in the field for the quantification of meconin in urine samples using **Meconin-d3** as an internal standard.

1. Materials and Reagents:

- Meconin analytical standard
- **Meconin-d3** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Phosphate buffer (pH 6)
- Urine samples (calibrators, quality controls, and unknowns)

2. Preparation of Standards and Solutions:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve meconin and **Meconin-d3** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the meconin stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- Internal Standard Working Solution (100 ng/mL): Dilute the **Meconin-d3** stock solution in a 50:50 methanol:water mixture.

3. Sample Preparation (Solid-Phase Extraction):

- To 1 mL of each urine sample (calibrator, QC, or unknown), add 50 μ L of the 100 ng/mL **Meconin-d3** internal standard working solution and 1 mL of phosphate buffer (pH 6). Vortex for 30 seconds.
- Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
- Load Sample: Load the prepared urine sample onto the conditioned SPE cartridge.
- Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
- Elute: Elute the analytes with 2 mL of acetonitrile into a clean collection tube.
- Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate meconin from potential interferences (e.g., 5% B to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Meconin: Precursor ion (Q1) m/z 195.1 \rightarrow Product ion (Q3) m/z 177.1
 - **Meconin-d3**: Precursor ion (Q1) m/z 198.1 \rightarrow Product ion (Q3) m/z 180.1

5. Quantification:

- Construct a calibration curve by plotting the peak area ratio of meconin to **Meconin-d3** against the concentration of the calibration standards.
- Determine the concentration of meconin in the unknown samples by interpolating their peak area ratios from the calibration curve.

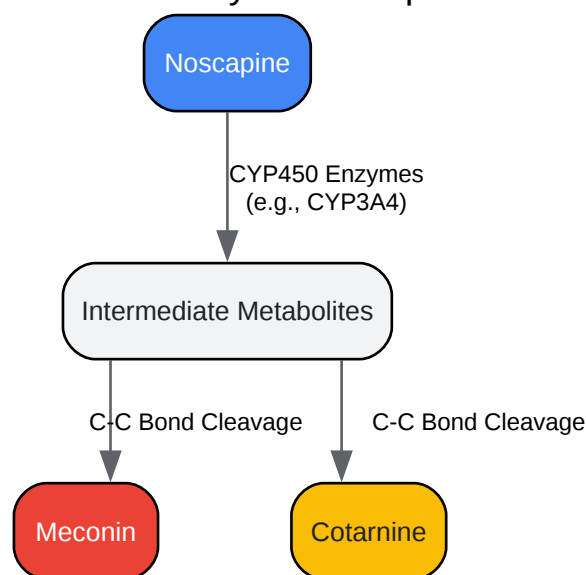
Metabolic Pathway of Noscapine to Meconin

Meconin is a significant metabolite of noscapine, an alkaloid found in opium poppies. The metabolic conversion of noscapine to meconin is an important consideration in both

pharmacology and toxicology. The biotransformation primarily occurs in the liver and involves several enzymatic reactions.

The metabolic breakdown of noscapine can proceed through hydrolysis of the lactone ring, followed by further degradation. A key step in the formation of meconin from noscapine involves the cleavage of the C-C bond between the phthalide and the isoquinoline moieties of the noscapine molecule. This process is catalyzed by cytochrome P450 enzymes.

Metabolic Pathway of Noscapine to Meconin



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Caption: Simplified metabolic pathway of noscapine.

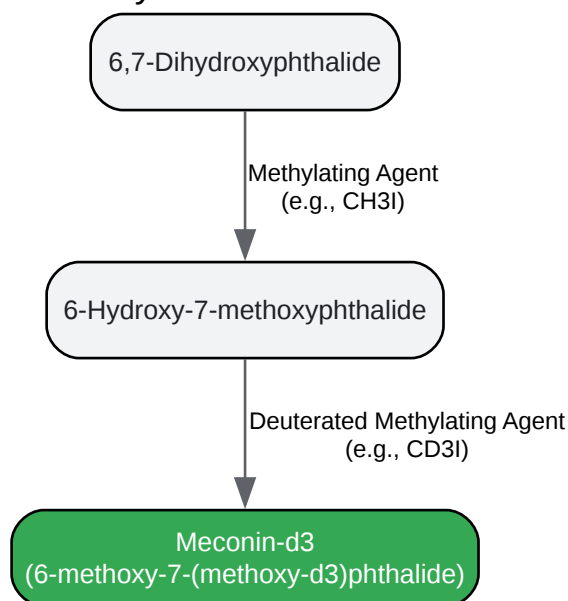
Synthesis of Meconin-d3

A detailed, publicly available protocol for the synthesis of **Meconin-d3** is not readily found in the literature. However, a plausible synthetic route would involve the synthesis of the unlabeled meconin followed by or incorporating a deuteration step. One common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in a reaction with a suitable precursor.

A potential synthetic approach could start from a demethylated precursor of meconin, such as 6,7-dihydroxyphthalide. The selective methylation of one of the hydroxyl groups followed by

methylation of the second hydroxyl group using a deuterated methyl source would yield **Meconin-d3**.

Plausible Synthetic Route for Meconin-d3



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Caption: A potential synthetic pathway for **Meconin-d3**.

Conclusion

Meconin-d3 (CAS: 29809-15-2) is an indispensable tool for researchers in analytical toxicology, pharmacology, and drug metabolism. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of meconin, a key biomarker for opiate consumption. This guide provides the fundamental technical information and representative experimental frameworks to facilitate its effective use in a research setting.

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